molecular formula C20H18ClN3O3 B2985625 N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004384-10-4

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2985625
CAS No.: 1004384-10-4
M. Wt: 383.83
InChI Key: OQRHSKAXLFATCD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridazine derivatives .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Biological Activity

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C17_{17}H18_{18}ClN3_{3}O3_{3}
  • Molecular Weight : 347.79 g/mol
  • IUPAC Name : this compound

This structure includes a pyridazine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of the compound against various pathogens. The results indicate significant activity:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli0.8 μg/mL1.5 μg/mL
Candida albicans1.0 μg/mL2.0 μg/mL

The compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cell lines to determine the safety profile of the compound:

Cell Line IC50_{50} (μM)
HeLa (cervical cancer)>60
MCF-7 (breast cancer)>60
Vero (normal kidney)>60

The IC50_{50} values indicate that the compound has low cytotoxicity, making it a promising candidate for further development .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase with an IC50_{50} value ranging from 12.27 to 31.64 μM, which is critical for bacterial DNA replication .
  • Inhibition of Dihydrofolate Reductase (DHFR) : It also acts as an inhibitor of DHFR with IC50_{50} values between 0.52 and 2.67 μM, affecting folate metabolism in cells .
  • Antibiofilm Activity : The compound demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .

Study A: Antimicrobial Efficacy in Clinical Isolates

In a clinical study evaluating various derivatives of pyridazine compounds, this compound was among the most effective against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study B: Cytotoxicity in Cancer Cell Lines

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while it exhibited low toxicity to normal cells (Vero), it showed selective efficacy against cancer cells (HeLa and MCF-7), suggesting a potential therapeutic window for cancer treatment .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-8-9-14(10-15(12)21)22-20(26)19-17(27-3)11-18(25)24(23-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHSKAXLFATCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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